2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone
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Overview
Description
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone is a complex organic compound that features a benzo-dioxin core structure fused with a piperazinyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone typically involves multiple steps:
Formation of the benzo-dioxin core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazinyl ketone moiety: This step often involves the reaction of the benzo-dioxin intermediate with an ethylpiperazine derivative under controlled conditions, such as in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazinyl or benzo-dioxin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzo-dioxin core and exhibit similar chemical properties.
Piperazinyl ketones: Compounds with a piperazinyl ketone moiety also show comparable reactivity and applications.
Uniqueness
2H,3H-benzo[e]1,4-dioxin-2-yl 4-ethylpiperazinyl ketone is unique due to the combination of the benzo-dioxin and piperazinyl ketone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-16-7-9-17(10-8-16)15(18)14-11-19-12-5-3-4-6-13(12)20-14/h3-6,14H,2,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYESKXJMGUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49723668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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